4-Ethynylbenzonitrile
Overview
Description
4-Ethynylbenzonitrile (4EBzN) is a multifunctional molecule that has been the subject of various studies due to its interesting chemical and physical properties. It is characterized by the presence of an ethynyl group attached to the benzene ring at the para position relative to the nitrile group. This structure allows for the formation of hydrogen bonds with water, as well as interactions with other aromatic molecules when incorporated into larger molecular systems .
Synthesis Analysis
The synthesis of compounds related to 4EBzN, such as 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, has been improved through the use of new synthons for Sonogashira coupling. This method has been shown to be efficient, providing a high overall yield starting from simple precursors . Although not directly synthesizing 4EBzN, these methods could potentially be adapted for its synthesis due to the similarity in the functional groups involved.
Molecular Structure Analysis
The molecular structure of 4EBzN has been investigated using IR-UV double resonance spectroscopy. The studies reveal that water interacts with the pi electron density of the C≡N group in 4EBzN, leading to the formation of a quasiplanar cyclic complex. This complex is stabilized by C-H...O and O-H...pi hydrogen bonds. The structure of these water complexes is similar to those of benzonitrile but differs significantly from complexes of phenylacetylene and fluorophenylacetylenes .
Chemical Reactions Analysis
4EBzN can form complexes with water, which are stabilized by hydrogen bonding. The stability of these complexes is influenced by the electron-withdrawing ability of the ethynyl group. The C≡N group has a higher propensity to form hydrogen bonds compared to the acetylenic group and the benzene ring in 4EBzN. This indicates that 4EBzN can participate in selective chemical reactions, especially those involving hydrogen bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4EBzN are influenced by its ability to form complexes with other molecules. For instance, in a three-dimensional coordination compound, 4EBzN exhibits selective absorption of aromatic molecules over aliphatic ones. The crystal structure of this compound retains its integrity even after guest exchange and complete guest removal, demonstrating the robustness of the host-guest system involving 4EBzN . The presence of the ethynyl group also affects the electronic properties of the molecule, as evidenced by the different stability of water complexes compared to those of benzonitrile .
Scientific Research Applications
Hydrogen Bonding and Spectroscopy
A key application of 4-ethynylbenzonitrile (4EBzN) lies in its interaction with water through hydrogen bonding. The IR-UV double resonance spectroscopy of 4EBzN-water complexes reveals that water interacts with the pi electron density of the C≡N group in 4EBzN. This forms a cyclic complex incorporating C-H...O and O-H...π hydrogen bonds. The stability of these complexes is influenced by the ethynyl group, providing insights into the behavior of similar multifunctional molecules (Maity & Patwari, 2010).
CO2 Gas Sensing
4EBzN has been utilized in the development of resistive-type CO2 gas sensors. Derivatives of ethynylated-thiourea featuring 4-ethynylbenzonitrile exhibit significant response to CO2 concentration changes at room temperature. These sensors demonstrate high regeneration and reproducibility, with their molecular response to CO2 and detection mechanism evaluated through density functional theory (Daud, Wahid, & Khairul, 2019).
Porous Phenylacetylene Silver Salts
Investigations into porous phenylacetylene silver salts, which incorporate 4EBzN, show their potential in creating porous structures with variable pore sizes and chemical functionalities. These structures accommodate different guest molecules, indicating potential applications in catalysis and material science (Kiang et al., 1999).
Organic Semiconductor Materials
4EBzN plays a role in organic semiconductor materials, particularly in carbon dioxide sensing. The unique molecular characteristics of derivatives like 4-ethylbenzoyl3-(4-ethynylbenzonitrile-phenyl)-thiourea demonstrate effective reactions with CO2, emphasizing its potential in environmental monitoring applications (Daud, Khairul, & Wahid, 2018).
Electrochemical Synthesis and Biological Assessment
The electrochemical oxidation of 4-ethynylaniline, related to 4EBzN, has been explored for synthesizing diazine compounds. This green electrochemical protocol has potential implications in the creation of biologically active molecules, with studies also covering their antibiotic activity (Mehrdadian et al., 2021).
Safety And Hazards
4-Ethynylbenzonitrile may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be handled with personal protective equipment, including chemical impermeable gloves .
properties
IUPAC Name |
4-ethynylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGNMUUUMQJXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404122 | |
Record name | 4-Ethynylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylbenzonitrile | |
CAS RN |
3032-92-6 | |
Record name | 4-Ethynylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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